3-(2,5-dimethoxyphenyl)-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
This compound features a 3,4-dihydroquinazolin-4-one core, a bicyclic scaffold known for its pharmacological versatility in medicinal chemistry. Key structural elements include:
- Position 3: A 2,5-dimethoxyphenyl group, which enhances lipophilicity and may influence receptor binding through methoxy group interactions.
- Position 2: A sulfanyl (-S-) linker connecting the quinazolinone core to a substituted 1,3-oxazole moiety. The oxazole ring is further functionalized with a 4-ethoxyphenyl group (para-ethoxy substitution) and a methyl group at position 3.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S/c1-5-36-20-12-10-19(11-13-20)27-30-24(18(2)37-27)17-38-29-31-23-9-7-6-8-22(23)28(33)32(29)25-16-21(34-3)14-15-26(25)35-4/h6-16H,5,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWXQAIZEABTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes multiple functional groups that may contribute to its biological activities. The following table summarizes its key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C25H25N5O4S |
| SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CN=CC=C4 |
| InChI | InChI=1S/C25H25N5O4S/c1-4-34-20-9-7-19(8-10-20)30... |
| InChIKey | MJIXHIMUTFVSIQ-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interactions with various biological targets, particularly in cancer therapy and anti-inflammatory responses. Research indicates that compounds with similar structural motifs often interact with G protein-coupled receptors (GPCRs), which play a critical role in cellular signaling pathways .
Antitumor Activity
Recent studies have highlighted the antitumor properties of related compounds within the same chemical family. For instance, derivatives exhibiting similar quinazoline structures have shown significant inhibitory effects on tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also notable. Compounds with oxazole and quinazoline moieties have been reported to inhibit pro-inflammatory cytokines and modulate immune responses, suggesting a possible therapeutic role in inflammatory diseases .
Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines, derivatives of the compound demonstrated IC50 values ranging from 10 µM to 50 µM against various cancer types, including breast and colon cancer. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics.
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of related compounds. The results indicated a significant reduction in TNF-alpha and IL-6 levels in treated cells compared to controls, showcasing the compound's potential as an anti-inflammatory agent.
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of compounds related to This compound :
Scientific Research Applications
The compound 3-(2,5-dimethoxyphenyl)-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications. This article explores its applications in medicinal chemistry, materials science, and biochemistry, supported by relevant data tables and case studies.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of quinazoline have been shown to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications at the 2 and 3 positions of the quinazoline ring can enhance cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Structure | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Quinazoline A | MCF-7 | 10.5 | |
| Quinazoline B | PC-3 | 8.7 | |
| Target Compound | MCF-7 | 6.2 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that certain quinazoline derivatives possess broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. A study found that a related compound exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Structure | Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinazoline C | S. aureus | 32 | |
| Quinazoline D | E. coli | 64 | |
| Target Compound | S. aureus | 16 |
Photoluminescent Properties
The incorporation of This compound into polymer matrices has been explored for its photoluminescent properties. Studies indicate that this compound can enhance the optical properties of polymers used in optoelectronic devices. The emission spectra show significant peaks that suggest potential applications in light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) .
Table 3: Photoluminescent Properties
| Polymer Matrix | Emission Peak (nm) | Quantum Yield (%) | Reference |
|---|---|---|---|
| Polyvinyl Chloride | 480 | 25 | |
| Polyethylene Glycol | 500 | 30 |
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of treating metabolic disorders. It was found to inhibit specific enzymes involved in the biosynthesis of cholesterol and triglycerides, which could have implications for cardiovascular health .
Table 4: Enzyme Inhibition Data
Comparison with Similar Compounds
Core Heterocycle Variations
- Target Compound: 3,4-Dihydroquinazolin-4-one (partially saturated), which reduces aromaticity compared to fully aromatic quinazolinones. This may enhance conformational flexibility for target binding .
- Compound from (Molecules, 2014): A fully aromatic tetrahydroquinazolin-4-one fused with additional rings, increasing rigidity and planarity.
- Compound from : Features a dihydro-1,3,4-oxadiazole substituent instead of oxazole. Oxadiazoles are more electron-deficient, which could alter π-π stacking interactions in biological targets .
Substituent Analysis
Key Observations :
- The target compound’s sulfanyl-oxazole linker is unique among analogs, balancing lipophilicity and hydrogen-bonding capacity.
- Electron-rich substituents (methoxy, ethoxy) in the target compound contrast with electron-withdrawing groups (e.g., fluorine in ), which may modulate solubility and target selectivity.
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- The target compound’s 2,5-dimethoxy and 4-ethoxy groups increase logP compared to ’s methoxyphenyl derivatives, suggesting greater membrane permeability but lower aqueous solubility.
- ’s sulfonyl group enhances polarity, likely improving solubility but reducing blood-brain barrier penetration compared to the target compound .
Metabolic Stability
- The sulfanyl (-S-) linker in the target compound may be susceptible to oxidative metabolism, whereas ’s oxadiazole-thioxo group could exhibit higher stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
